Acetone sodium bisulfite
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Overview
Description
Acetone sodium bisulfite, also known as sodium 2-hydroxy-2-propanesulfonate, is a chemical compound with the molecular formula C₃H₇NaO₄S. It is formed by the addition of sodium bisulfite to acetone. This compound is known for its crystalline structure and is used in various chemical processes and industrial applications .
Mechanism of Action
Target of Action
Acetone sodium bisulfite primarily targets aldehydes and ketones . The compound acts as a nucleophile, adding to the carbonyl group of aldehydes and ketones . This interaction forms an addition compound, which is a key step in various chemical reactions .
Mode of Action
The mode of action of this compound involves a nucleophilic addition reaction . The bisulfite ion adds to the carbonyl group of aldehydes and ketones, forming a sulfonate ester . This reaction is reversible and can be driven back to the reactants by using dilute acid . This makes it very handy for purification purposes .
Biochemical Pathways
The biochemical pathway affected by this compound is the addition of sodium bisulfite to aldehydes and ketones . This reaction results in the formation of a new tetrahedral structure containing both a C-S bond and a C-OH bond . The reaction can be observed using Raman spectroscopy, which allows for the visualization of the geometrical structure of the various groups and bonds of the molecule .
Pharmacokinetics
Like other chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The result of the action of this compound is the formation of a sulfonate ester . This is evidenced by the disappearance of the carbonyl peak of the aldehyde or ketone and the appearance of C-O and C-S stretch peaks in the Raman spectra of the reaction mixture . The reaction also results in the displacement of the SO3 bend, likely due to the proximity of the carbon center .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, it is soluble in water, and its pH is usually between 8 and 9 . It can remain stable within a wide pH range . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during its handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetone sodium bisulfite is typically synthesized through a nucleophilic addition reaction. The process involves the reaction of acetone with a saturated solution of sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3COCH3+NaHSO3→CH3C(OH)(SO3Na)CH3
The reaction is exothermic and results in the formation of white crystalline precipitates .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where acetone and sodium bisulfite are mixed in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pH to optimize yield and purity. The product is then filtered, washed, and dried to obtain the final crystalline compound .
Chemical Reactions Analysis
Types of Reactions: Acetone sodium bisulfite primarily undergoes nucleophilic addition reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Addition: Sodium bisulfite reacts with carbonyl compounds like acetone to form this compound.
Substitution Reactions: Under acidic or basic conditions, this compound can undergo substitution reactions to form other sulfonate derivatives.
Major Products: The primary product of the reaction between acetone and sodium bisulfite is this compound. Further reactions can lead to the formation of various sulfonate compounds depending on the reagents and conditions used .
Scientific Research Applications
Acetone sodium bisulfite has several applications in scientific research and industry:
Biology: It is employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: this compound is used in the pharmaceutical industry for the synthesis of specific drug intermediates.
Comparison with Similar Compounds
Formaldehyde Sodium Bisulfite: Similar to acetone sodium bisulfite, this compound is formed by the reaction of formaldehyde with sodium bisulfite.
Benzaldehyde Sodium Bisulfite: This compound is formed by the reaction of benzaldehyde with sodium bisulfite.
Uniqueness: this compound is unique due to its specific reactivity with acetone, leading to the formation of a stable crystalline product. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility compared to other similar compounds .
Properties
CAS No. |
540-92-1 |
---|---|
Molecular Formula |
C3H8NaO4S+ |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
sodium;2-hydroxypropane-2-sulfonic acid |
InChI |
InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1 |
InChI Key |
YNJORDSKPXMABC-UHFFFAOYSA-N |
SMILES |
CC(C)(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(O)S(=O)(=O)O.[Na+] |
540-92-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acetone sodium bisulfite acts as a reducing agent in redox pairs, commonly with persulfates like potassium persulfate. [, , ] This interaction generates free radicals, initiating the polymerization of monomers like vinyl acetate. [, ] The rate of polymerization is influenced by the concentration of ASBS. For instance, in vinyl acetate polymerization, the rate showed a first-order dependence on the concentration of ASBS when paired with potassium persulfate. []
A: Studies have shown that increasing the chain length of the bisulfite adduct, while maintaining the same bisulfite anion equivalent weight, leads to a decrease in the volume-average diameter of the resulting polymer particles. [] This modification also enhances the stability of the produced lattices and improves the overall morphology of the polymeric particles. Notably, using octyl aldehyde sodium bisulfite resulted in spherical morphology and enhanced stability. []
A: The choice of persulfate salt, when paired with ASBS, can significantly influence the polymerization rate and activation energy. For instance, potassium persulfate, sodium persulfate, and ammonium persulfate, when combined with ASBS, exhibited varying rates of polymerization and activation energies for vinyl acetate polymerization. [] This suggests that the cation associated with the persulfate plays a role in the redox reaction kinetics and affects the overall polymerization process.
A: Yes, ASBS has been successfully utilized in graft polymerization processes. [, ] For instance, in grafting glycidyl methacrylate onto leather, the rate of grafting using ASBS-containing redox pairs was influenced by the concentrations of both the emulsifier and the monomer. [] The specific persulfate salt used in the redox pair also influenced the activation energy of the grafting process. []
A: Research has shown that using ASBS in the polymerization process can influence the final polymer properties. For example, in the preparation of polypropylene/poly(methyl acrylate)-grafted glass wool composites, the use of ASBS in the grafting polymerization impacted the material's dielectric properties, thermal diffusivity, specific heat capacity, and thermal conductivity. [] This highlights the potential of ASBS to tailor the properties of polymer composites.
ANone: Various analytical techniques are employed to characterize both the polymerization process and the final polymer products. These include:
- X-ray diffraction (XRD): Used to examine the structure of materials, such as the expansion of kaolinite upon intercalation. []
- H1 NMR analysis: Employed to determine copolymer compositions by analyzing the relative amounts of different monomers in the polymer chain. []
- Sedimentation methods: Used to assess the stability of emulsion lattices prepared using different redox initiation systems. []
- Electron microscopy: Can be utilized to study the morphology and size distribution of polymer particles formed during emulsion polymerization. [, ]
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